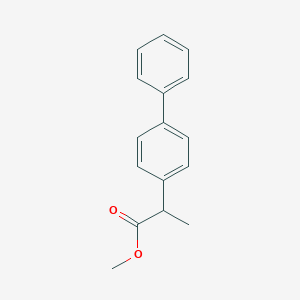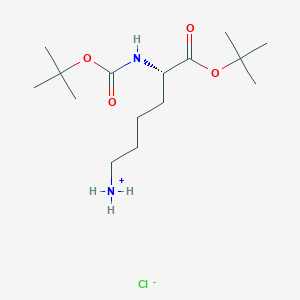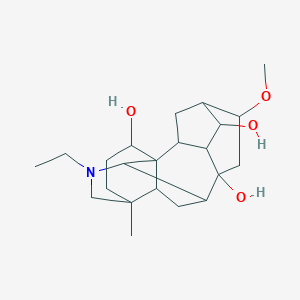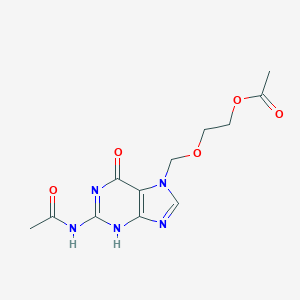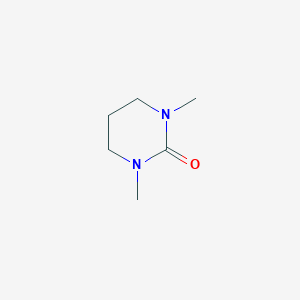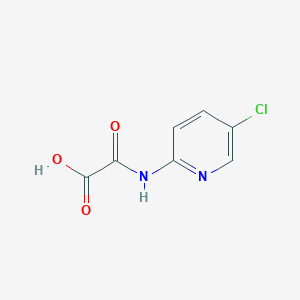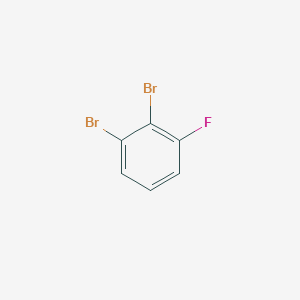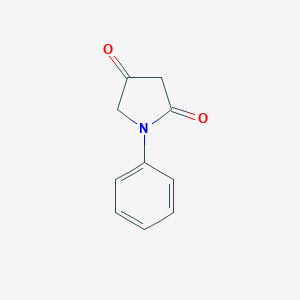
1-Phenylpyrrolidine-2,4-dione
Descripción general
Descripción
1-Phenylpyrrolidine-2,4-dione is a chemical compound with the CAS Number: 114473-81-3 . It has a molecular weight of 175.19 . It is a powder at room temperature .
Synthesis Analysis
A series of 1-(substituted phenyl)-3-[α-(alkyloxyimino)-benzylidene]pyrrolidine-2,4-dione derivatives were synthesized by the reaction of the corresponding α-hydroxybenzylidene analogs with alkyloxyamine hydrochlorides .Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidine-2,4-dione has a molecular weight of 175.19 .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis
1-Phenylpyrrolidine-2,4-dione is a powder at room temperature . It has a molecular weight of 175.19 .Aplicaciones Científicas De Investigación
Antibacterial Applications
1-Phenylpyrrolidine-2,4-dione derivatives have shown promising results as antibacterial agents. Research indicates that certain derivatives can effectively inhibit the growth of Gram-negative bacteria, such as Escherichia coli . This is particularly significant given the rising concern over antibiotic resistance.
Fungicidal Activity
The compound’s derivatives have also been synthesized with N-substituted phenylhydrazine moieties, which displayed good bioactivity against phytopathogenic fungi like Rhizoctonia cerealis . These findings could lead to the development of new fungicides.
Analgesic and Sedative Effects
Derivatives of 1-Phenylpyrrolidine-2,4-dione have been studied for their potential analgesic and sedative activities. In animal models, these compounds have shown effectiveness in “hot plate” and “writhing” tests, which are indicative of their pain-relieving properties .
Cognitive Function Improvement
In the field of biotechnology, a novel derivative was assessed for its ability to improve cognitive functions in rats with experimental ischemic stroke. The compound demonstrated neuroprotective features and the potential to cross the blood-brain barrier, which is crucial for treating central nervous system disorders .
Herbicidal Activity
Some derivatives exhibit inhibitory activity against weeds like Echinochloa crusgalli and Brassica campestris. These findings are valuable for the agricultural sector, where there is a continuous search for effective and environmentally friendly herbicides .
Electrochromic Materials
In materials science, derivatives of 1-Phenylpyrrolidine-2,4-dione have been used to construct conjugated polymers with thiophene-based donors. These materials are of interest for their electrochromic properties, which have applications in smart windows and displays .
Pharmacological Significance
The pyrrolidine ring, a key component of 1-Phenylpyrrolidine-2,4-dione, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules. This has led to the development of various bioactive compounds with target selectivity .
Environmental Science Applications
Derivatives of 1-Phenylpyrrolidine-2,4-dione have been designed and synthesized with herbicidal activities in mind, using natural tetramic acids as lead compounds. These efforts aim to discover green herbicides with novel molecular scaffolds, contributing to sustainable agricultural practices .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Phenylpyrrolidine-2,4-dione is a synthetic compound that has been found to exhibit inhibitory activity against certain types of fungi and plants It’s known that the compound interacts with key enzymes and proteins within these organisms, disrupting their normal functions .
Mode of Action
It’s believed that the compound interacts with its targets, leading to changes in their normal functions . This interaction could potentially disrupt the metabolic processes of the organisms, leading to their inhibition .
Biochemical Pathways
1-Phenylpyrrolidine-2,4-dione is thought to affect several biochemical pathways within the target organisms. The disruption of these pathways can lead to downstream effects such as growth inhibition .
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and overall effectiveness .
Result of Action
The result of the action of 1-Phenylpyrrolidine-2,4-dione is the inhibition of the growth of certain types of fungi and plants . This is likely due to the disruption of key metabolic processes within these organisms .
Action Environment
The action of 1-Phenylpyrrolidine-2,4-dione can be influenced by various environmental factors. These could include the pH of the environment, temperature, and the presence of other compounds . These factors could potentially affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .
Propiedades
IUPAC Name |
1-phenylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRLBFFWYMHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347671 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidine-2,4-dione | |
CAS RN |
114473-81-3 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural information revealed about 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione in the study?
A1: The study focuses on the crystal structure of 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione, a derivative of 1-phenylpyrrolidine-2,4-dione. The research primarily elucidates the following structural details []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




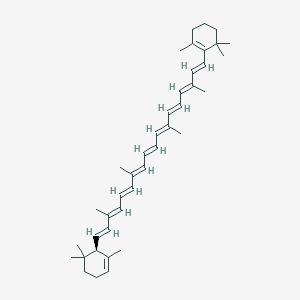
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
